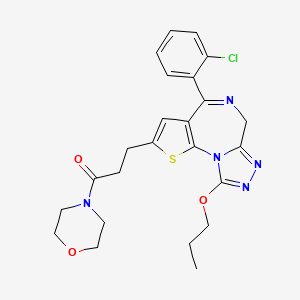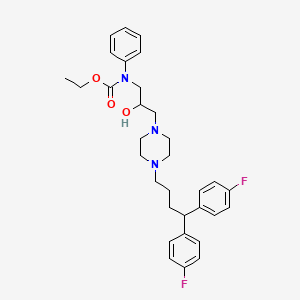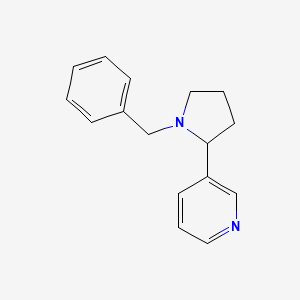
(-)-3-(1-(Phenylmethyl)-2-pyrrolidinyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(-)-3-(1-(Phenylmethyl)-2-pyrrolidinyl)pyridine is a chiral compound that belongs to the class of pyridine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (-)-3-(1-(Phenylmethyl)-2-pyrrolidinyl)pyridine typically involves the reaction of pyridine with a phenylmethyl-substituted pyrrolidine. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as palladium on carbon or a Lewis acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of high-throughput screening and process optimization techniques can further enhance the efficiency of industrial production.
化学反応の分析
Types of Reactions
(-)-3-(1-(Phenylmethyl)-2-pyrrolidinyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyridine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring is substituted with various nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst, sodium borohydride in ethanol.
Substitution: Sodium hydride in dimethylformamide, lithium diisopropylamide in tetrahydrofuran.
Major Products
The major products formed from these reactions include pyridine N-oxides, reduced pyridine derivatives, and substituted pyridine compounds, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(-)-3-(1-(Phenylmethyl)-2-pyrrolidinyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical intermediate and for its therapeutic effects in various diseases.
Industry: The compound is used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.
作用機序
The mechanism of action of (-)-3-(1-(Phenylmethyl)-2-pyrrolidinyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
類似化合物との比較
Similar Compounds
3-(1-(Phenylmethyl)-2-pyrrolidinyl)pyridine: A non-chiral analog with similar chemical properties.
2-(1-(Phenylmethyl)-2-pyrrolidinyl)pyridine: A positional isomer with different reactivity and biological activity.
4-(1-(Phenylmethyl)-2-pyrrolidinyl)pyridine: Another positional isomer with distinct chemical and biological properties.
Uniqueness
(-)-3-(1-(Phenylmethyl)-2-pyrrolidinyl)pyridine is unique due to its chiral nature, which can result in different biological activities compared to its non-chiral or positional isomers. The specific arrangement of atoms in the chiral compound can lead to selective interactions with biological targets, making it a valuable compound for research and development in various fields.
特性
CAS番号 |
2055-30-3 |
|---|---|
分子式 |
C16H18N2 |
分子量 |
238.33 g/mol |
IUPAC名 |
3-(1-benzylpyrrolidin-2-yl)pyridine |
InChI |
InChI=1S/C16H18N2/c1-2-6-14(7-3-1)13-18-11-5-9-16(18)15-8-4-10-17-12-15/h1-4,6-8,10,12,16H,5,9,11,13H2 |
InChIキー |
OROZJANMNGFCRU-UHFFFAOYSA-N |
正規SMILES |
C1CC(N(C1)CC2=CC=CC=C2)C3=CN=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


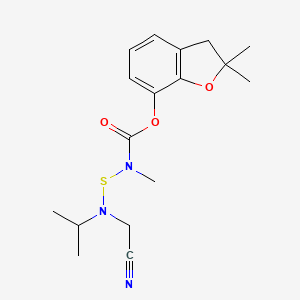

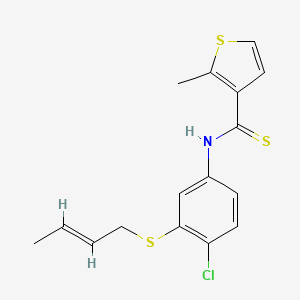
![Methyl 2-ethoxy-8-ethyl-5,8-dihydro-5-oxopyrido[2,3-D]pyrimidine-6-carboxylate](/img/structure/B12699218.png)
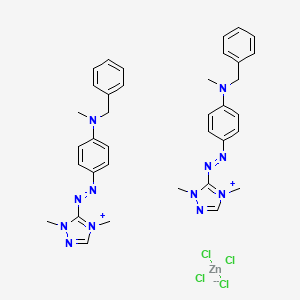
![3-[2-[2-[[4-[(2-Chloro-4,6-dinitrophenyl)azo]-1-naphthyl]amino]ethoxy]ethoxy]propiononitrile](/img/structure/B12699227.png)
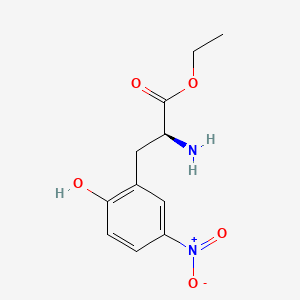

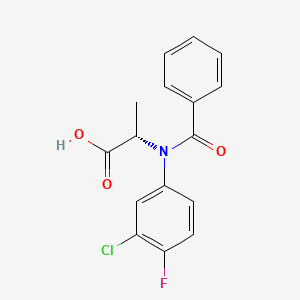
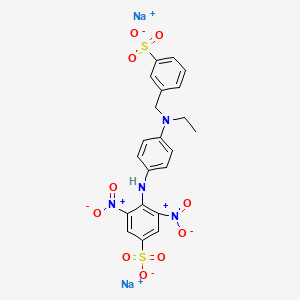
![[2-hydroxy-3-[[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]amino]propyl]-trimethylazanium](/img/structure/B12699267.png)
